

Structure-activity relationship (SAR) studies of 1,4-benzoxazin-3-ones

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one

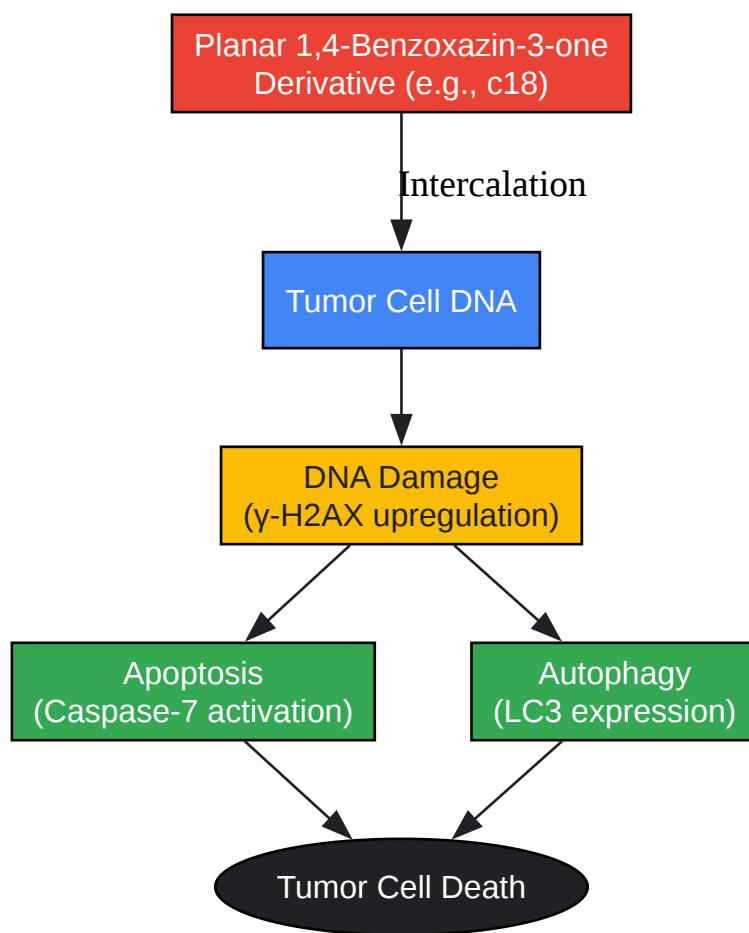
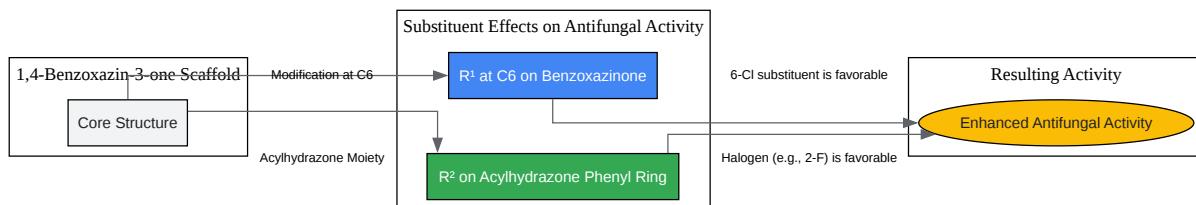
Cat. No.: B1309945

[Get Quote](#)

SAR for Antifungal Activity

Several studies have explored the antifungal potential of 1,4-benzoxazin-3-one derivatives. A key strategy involves the introduction of an acylhydrazone moiety, which has been shown to be a valuable pharmacophore in antifungal drug discovery.[\[1\]](#)

Quantitative Data: Antifungal Activity



A series of 1,4-benzoxazin-3-one derivatives incorporating an acylhydrazone moiety were synthesized and evaluated for their in vitro fungicidal activities against various plant pathogenic fungi.[\[1\]](#) The half-maximal effective concentration (EC_{50}) values for the most active compounds are presented below.

Compound	R ¹ Substituent (on Benzoxazinon e)	R ² Substituent (on Acylhydrazone Phenyl Ring)	Target Fungi	EC ₅₀ (µg/mL) [1]
5e	H	2,4-di-Cl	Phytophthora infestans	26.77
5l	6-CH ₃	4-F	Gibberella zaeae	20.06
5o	6-Cl	H	Gibberella zaeae	23.17
5p	6-Cl	2-CH ₃	Capsicum wilt	26.76
5q	6-Cl	3-CH ₃	Pellicularia sasakii	26.66
5s	6-Cl	2-F	Phytophthora infestans	15.37

Key SAR Insights for Antifungal Activity

The antifungal activity is significantly influenced by the nature and position of substituents on both the benzoxazinone ring and the phenyl ring of the acylhydrazone moiety.

- Substitution on the Benzoxazinone Ring: Compounds with a chlorine atom at the 6-position (e.g., 5o, 5p, 5q, 5s) generally exhibited better antifungal activity compared to other substituents at the same position.[1]
- Substitution on the Acylhydrazone Phenyl Ring: The presence and position of electron-withdrawing or electron-donating groups on the phenyl ring of the acylhydrazone side chain played a crucial role. For instance, compound 5s, with a fluorine atom at the 2-position of the phenyl ring, showed the best activity against P. infestans.[1]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α -Amylase and Intestinal α -Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Structure-activity relationship (SAR) studies of 1,4-benzoxazin-3-ones]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1309945#structure-activity-relationship-sar-studies-of-1-4-benzoxazin-3-ones]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com